3-chloro-5-phenyl-4H-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-phenyl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGMRLNXPOGSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293166 | |
| Record name | 5-Chloro-3-phenyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31803-05-1 | |
| Record name | 5-Chloro-3-phenyl-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31803-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-phenyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Chloro 5 Phenyl 4h 1,2,4 Triazole and Its Derivatives
Foundational Synthetic Routes to the 1,2,4-Triazole (B32235) Nucleus
The construction of the 1,2,4-triazole core is a well-established field in heterocyclic chemistry, with several named reactions and cyclization strategies providing robust access to this key scaffold.
Cyclization Reactions from Carboxylic Acid Hydrazides and Thiosemicarbazides
A prevalent and versatile method for synthesizing the 1,2,4-triazole ring involves the cyclization of intermediates derived from carboxylic acid hydrazides. One common pathway begins with the reaction of an acid hydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. These thiosemicarbazides can then undergo cyclization under basic conditions, such as in the presence of sodium hydroxide (B78521), to yield 1,2,4-triazole-3-thiols. mdpi.com For instance, the reaction of benzoyl hydrazide with an appropriate isothiocyanate would produce a 1-benzoyl-4-substituted-thiosemicarbazide, which upon cyclization, yields a 5-phenyl-1,2,4-triazole-3-thiol derivative. mdpi.com
Another related approach involves the reaction of acid hydrazides with carbon disulfide in an alkaline medium, which, after treatment with hydrazine (B178648) hydrate (B1144303), can form 4-amino-5-substituted-1,2,4-triazole-3-thiols. mdpi.comzsmu.edu.ua Starting with benzoic acid hydrazide, this method leads to 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. zsmu.edu.ua These thiol-containing triazoles are key precursors that can be further modified to introduce different functionalities.
Einhorn-Brunner and Pellizzari Reactions for 1,2,4-Triazole Formation
Two classical named reactions, the Einhorn-Brunner and the Pellizzari reactions, provide reliable access to the 1,2,4-triazole nucleus.
The Pellizzari reaction , first reported in 1911, involves the condensation of an amide and an acyl hydrazide to form a 1,2,4-triazole. This reaction typically requires high temperatures. For example, the reaction of benzamide (B126) with benzoyl hydrazide would yield 3,5-diphenyl-1,2,4-triazole.
The Einhorn-Brunner reaction is the condensation of imides with alkyl hydrazines, often in the presence of a weak acid, to produce an isomeric mixture of 1,2,4-triazoles. The regioselectivity of this reaction is influenced by the acidity of the groups on the imide.
Targeted Synthesis of Halogenated and Phenyl-Substituted 1,2,4-Triazoles
Synthesizing the specific isomer 3-chloro-5-phenyl-4H-1,2,4-triazole requires precise control over the placement of the phenyl and chloro substituents on the triazole ring.
Strategies for Regioselective Incorporation of Chlorine and Phenyl Moieties at Specific Positions
The regioselective synthesis of 5-phenyl substituted 1,2,4-triazoles is commonly achieved by using a starting material that contains a benzoyl group. For example, the use of benzoyl hydrazide in cyclization reactions with reagents like cyanogen (B1215507) bromide or thiocyanates ensures that the phenyl group is positioned at C5 of the resulting triazole ring.
The introduction of the chlorine atom at the C3 position is typically accomplished in a subsequent step. A common and effective strategy involves the synthesis of the corresponding 1,2,4-triazol-3-one (or its tautomer, 1,2,4-triazol-3-ol). This precursor, with an oxygen functionality at the C3 position, can then be converted to the desired 3-chloro derivative using a suitable chlorinating agent.
Direct and Indirect Synthetic Pathways to this compound and its Analogs
Indirect Pathway: A highly plausible and widely utilized indirect route to this compound involves a two-step process.
Formation of the Triazolone Precursor: The first step is the synthesis of 5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. This can be achieved through several methods, including the reaction of benzoyl hydrazide with urea (B33335) or the cyclization of N-benzoyl-N'-ethoxycarbonylhydrazine.
Chlorination of the Triazolone: The triazolone precursor is then treated with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is a standard reagent for this type of transformation, effectively converting the C=O group of the triazolone into a C-Cl bond. chemistrysteps.commasterorganicchemistry.com This reaction converts the hydroxyl or oxo group at C3 into a chloro group, yielding the target compound, this compound. chemistrysteps.commasterorganicchemistry.com
Direct Pathway: While specific, well-documented one-pot syntheses for this compound are less common in readily available literature, a potential direct route could involve the cyclization of N-benzoylcarbonimidic dichloride with hydrazine. This approach would bring all the necessary atoms together in a single cyclization step to form the desired product.
Derivatization Strategies from the this compound Core
The chlorine atom at the 3-position of the this compound core is an excellent leaving group, making it a versatile handle for introducing a wide array of functional groups via nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.
A primary derivatization strategy involves the reaction with various nucleophiles. For example:
Synthesis of Amino Derivatives: Reaction with ammonia (B1221849) or primary/secondary amines can displace the chloride to form 3-amino-5-phenyl-1,2,4-triazoles. These amino derivatives are valuable precursors for synthesizing fused heterocyclic systems like biosynth.comrsc.orgnih.govtriazolo[1,5-a]pyrimidines. nih.gov
Synthesis of Hydrazinyl Derivatives: Treatment with hydrazine hydrate can substitute the chloro group to yield 3-hydrazinyl-5-phenyl-1,2,4-triazole. The resulting hydrazinyl group is itself a reactive site, enabling further condensation reactions to build more complex structures, such as triazolothiadiazines.
Alkylation: The triazole ring contains NH protons that can be deprotonated and subsequently alkylated. chemicalbook.com For instance, reaction with benzyl (B1604629) chloride under basic conditions could lead to N-benzylation, forming products like 4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole. uni.lu
Functionalization via Nucleophilic Substitution Reactions, particularly at Halogenated Centers
The chlorine atom at the C3 position of the this compound ring is susceptible to nucleophilic substitution, a key reaction for introducing diverse functional groups. This reactivity is analogous to that seen in other chloro-substituted heteroaromatic systems, such as 3-chloro-1,2,4-thiadiazoles, which readily react with nucleophiles. nih.gov The electron-deficient nature of the triazole ring facilitates the displacement of the chloride ion by a variety of nucleophiles.
Common nucleophiles used in these substitutions include amines and thiols, which lead to the formation of amino and thioether derivatives, respectively. nih.gov The reaction with amines is particularly significant as it provides access to 3-amino-5-phenyl-4H-1,2,4-triazole, a crucial precursor for further derivatization, such as the formation of Schiff bases. nih.gov Similarly, reaction with thiols can introduce a range of sulfur-containing moieties. nih.gov These substitutions are typically carried out under basic conditions to deprotonate the incoming nucleophile, thereby increasing its reactivity.
The synthesis of the related compound 5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine often involves the cyclization of 3-chlorobenzohydrazide with a reagent like formic acid, highlighting a pathway to introduce the amino group during the ring formation itself. However, for the pre-formed this compound, direct substitution is the primary method for amination.
Table 1: Examples of Nucleophilic Substitution Reactions
| Starting Material | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| This compound | Ammonia / Amine (R-NH₂) | Basic, Heat | 3-Amino-5-phenyl-4H-1,2,4-triazole | nih.gov |
| This compound | Thiol (R-SH) | Basic | 3-(Alkyl/Aryl)thio-5-phenyl-4H-1,2,4-triazole | nih.govnih.gov |
| 3-Chloro-1,2,4-thiadiazole (analogue) | Protein Cysteine Thiols | Aqueous Solution | Thiol-modified thiadiazole | nih.gov |
Alkylation and other Heteroatom Modifications on the Triazole Ring
Beyond substitution at the carbon center, the nitrogen atoms of the triazole ring offer sites for further functionalization, most commonly through alkylation. The N-unsubstituted 1,2,4-triazole exists in tautomeric forms (1H and 4H), and alkylation can occur at different nitrogen positions. nih.gov Alkylation of this compound typically occurs at the N4 position, yielding 4-substituted derivatives.
A general method for such N-alkylation involves treating the triazole with an alkylating agent, such as an alkyl halide (e.g., ethyl bromoacetate), in the presence of a base like sodium ethoxide. erdogan.edu.tr This method has been used to produce compounds like ethyl [3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetate. erdogan.edu.tr This approach is broadly applicable for introducing a variety of side chains onto the triazole nitrogen.
Specific examples of N-alkylated derivatives of the parent compound include 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole and 4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole.
Table 2: Representative N-Alkylation Reactions of 1,2,4-Triazoles
| Triazole Substrate | Alkylating Agent | Base/Conditions | Product | Reference |
|---|---|---|---|---|
| 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole | Ethyl bromoacetate | Sodium ethoxide | Ethyl [3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetate | erdogan.edu.tr |
| 1H-1,2,4-Triazole | Dibromomethane | aq. NaOH, n-Bu₄NBr | bis(1,2,4-triazol-1-yl)methane | nih.gov |
| This compound | Benzyl chloride | Base | 4-Benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole | |
| This compound | Cyclopropyl bromide | Base | 3-Chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole |
Formation of Schiff Bases and other Azomethine Hybrid Structures
Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (C=N). They are readily synthesized by the condensation of a primary amine with an aldehyde or ketone. acgpubs.org For the this compound scaffold, the formation of a Schiff base first requires the conversion of the chloro group into an amino group, yielding 3-amino-5-phenyl-4H-1,2,4-triazole, as described in section 2.3.1.
Once the 3-amino derivative is obtained, it can be reacted with a wide variety of aromatic aldehydes to form the corresponding Schiff bases. rsyn.orgresearchgate.net This reaction is typically carried out by refluxing an equimolar mixture of the aminotriazole and the aldehyde in a solvent like methanol (B129727) or ethanol (B145695) for several hours. acgpubs.orgresearchgate.net The resulting Schiff bases combine the triazole nucleus with the imine functionality, creating hybrid structures with diverse chemical properties. mdpi.com For instance, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has been condensed with aldehydes like benzaldehyde, furfuraldehyde, and 2,4-dichlorobenzaldehyde (B42875) to produce biologically active Schiff bases. rsyn.org
Table 3: Synthesis of Schiff Bases from Substituted Aminotriazoles
| Aminotriazole Derivative | Aldehyde | Reaction Conditions | Resulting Schiff Base Structure | Reference |
|---|---|---|---|---|
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | Reflux | 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | rsyn.org |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Furfuraldehyde | Reflux | 4-((Furan-2-yl)methyleneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | rsyn.org |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 2,4-Dichlorobenzaldehyde | Reflux | 4-((2,4-Dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol | rsyn.org |
| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | m-Nitrobenzaldehyde | - | 4-((3-Nitrobenzylidene)amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | mdpi.com |
Cycloaddition and Annulation Reactions Leading to Fused Heterocyclic Systems
Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems. While the 1,2,4-triazole ring itself is relatively stable, its derivatives can participate in such reactions to form more complex, fused ring systems. acgpubs.org The most studied representative from this class is 4-phenyl-3H-1,2,4-triazole-3,5(dione) (PTAD), which is an exceptionally reactive dienophile in Diels-Alder reactions. acgpubs.orgrsc.org
PTAD participates in [4+2] cycloadditions with a wide array of dienes, including functionalized butadienes and cyclic dienes, to create fused bicyclic structures. acgpubs.orgrsc.org For example, its reaction with 2,3-bis(iodomethyl)butadiene yields a Diels-Alder adduct that can be further elaborated. acgpubs.org Although PTAD has a different oxidation state compared to this compound, its reactivity demonstrates the potential of the phenyl-triazole scaffold to engage in cycloadditions to build fused systems. acgpubs.org
Other forms of cycloaddition, such as [3+2] reactions, are also fundamental in triazole chemistry, often used for the synthesis of the triazole ring itself but also applicable for building fused structures. isres.orgfrontiersin.org These reactions, along with intramolecular annulations, can transform appropriately substituted triazole derivatives into triazolo-fused heterocycles like thiazolo[3,2-b] rsc.orgCurrent time information in Bangalore, IN.triazoles and 1,2,4-triazolo[4,3-a]pyridines. mdpi.comnih.gov
Table 4: Examples of Cycloaddition Reactions with Phenyl-Triazole Derivatives
| Triazole Derivative | Reaction Partner | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) | 2,3-Bis(iodomethyl)butadiene | Diels-Alder [4+2] | Fused Pyridazine-dione | acgpubs.org |
| 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) | 1,3,5-Cyclooctatriene | Diels-Alder [4+2] | Fused Bicyclic Urazole | acgpubs.org |
| 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) | Oxazole derivatives | Formal [3+2] Cycloaddition | 1,2,4-Triazoline derivative | acgpubs.org |
| 1,2,4-Triazole-3(5)-thiol (analogue) | N-Arylmaleimides | Thiol-ene click reaction | Substituted succinimide | mdpi.com |
Elucidation of Structural Features and Tautomerism in 3 Chloro 5 Phenyl 4h 1,2,4 Triazole Systems
Investigation of Tautomeric Equilibrium in 1,2,4-Triazoles, with a Focus on Halogenated and Phenyl Derivatives
The tautomerism of the 1,2,4-triazole (B32235) ring is a well-established phenomenon, with the potential for the migratory proton to reside on the N1, N2, or N4 atoms of the heterocyclic ring. nih.govresearchgate.net This equilibrium is significantly influenced by the nature and position of substituents on the triazole core, as well as by environmental factors such as the solvent and solid-state packing forces.
Characterization of 1H-, 2H-, and 4H-Tautomeric Forms
For a monosubstituted or disubstituted 1,2,4-triazole, three potential tautomeric forms can exist: the 1H-, 2H-, and 4H-tautomers. nih.gov In the case of 3-chloro-5-phenyl-1,2,4-triazole, these correspond to:
3-chloro-5-phenyl-1H-1,2,4-triazole
5-chloro-3-phenyl-1H-1,2,4-triazole (a tautomer of the 1H form)
3-chloro-5-phenyl-2H-1,2,4-triazole
3-chloro-5-phenyl-4H-1,2,4-triazole
Theoretical studies have shown that for the parent 1,2,4-triazole, the 1H-tautomer is generally more stable than the 4H-tautomer. ijsr.netnih.gov The relative energies of these tautomers can be precisely determined using high-level ab initio electronic structure calculations. nih.gov
Influence of Substituents (e.g., Phenyl, Chloro) and Environmental Factors on Tautomeric Stability
The presence of substituents on the 1,2,4-triazole ring can have a profound effect on the position of the tautomeric equilibrium. nih.gov Both the electronic nature (electron-donating or electron-withdrawing) and the steric bulk of the substituents play a role.
Phenyl Group: A phenyl group can influence the tautomeric equilibrium through its electronic effects (inductive and resonance) and steric interactions. In some cases, the planarity of the molecule can be affected by the dihedral angle between the phenyl and triazole rings, which in turn can influence the stability of the tautomers. nih.gov
Chloro Group: As an electron-withdrawing group, the chloro substituent can significantly impact the electron density distribution in the triazole ring, thereby altering the relative stabilities of the different tautomeric forms. ijsr.net
Advanced Spectroscopic Characterization for Molecular Structure Confirmation
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound and for studying its tautomeric behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 15N, 2D NMR Techniques)
NMR spectroscopy is a powerful tool for identifying the predominant tautomeric form in solution.
¹H NMR: The chemical shift of the N-H proton is a key indicator of the tautomeric form. mdpi.com In many 1,2,4-triazole systems, distinct signals for the N-H protons of different tautomers can be observed. acs.org For example, in a study of 1,2,4-triazole itself, the ¹H NMR spectrum in various solvents provided insights into the tautomeric equilibrium. acs.org
¹³C NMR: The chemical shifts of the carbon atoms in the triazole ring are also sensitive to the tautomeric state. nih.gov The position of the substituents affects the chemical shifts of the C3 and C5 carbons, providing valuable structural information.
¹⁵N NMR: This technique directly probes the nitrogen atoms of the triazole ring and is particularly useful for studying tautomerism. The chemical shifts of the nitrogen atoms are highly dependent on their hybridization and chemical environment, allowing for the differentiation of the 1H-, 2H-, and 4H-tautomers. acs.org
2D NMR Techniques: Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons and carbons, aiding in the complete assignment of the NMR spectra and confirming the connectivity of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is a representation of expected values and may vary based on experimental conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.4 - 7.8 (m) | - |
| Phenyl-C | 125.0 - 135.0 | - |
| Triazole C3 | - | ~150 |
| Triazole C5 | - | ~160 |
| NH | Variable | - |
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification
IR spectroscopy provides valuable information about the functional groups present in the molecule and can help in identifying the tautomeric form.
N-H Stretching: The N-H stretching vibration, typically observed in the region of 3100-3400 cm⁻¹, is a key diagnostic peak for the presence of a protonated nitrogen in the triazole ring. ijsr.netnih.gov The position and shape of this band can sometimes distinguish between different tautomers.
C=N and C-N Stretching: The stretching vibrations of the C=N and C-N bonds within the triazole ring appear in the fingerprint region (around 1500-1650 cm⁻¹) and are characteristic of the heterocyclic system. nih.govnih.gov
C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum.
Table 2: Characteristic IR Absorption Frequencies for Substituted 1,2,4-Triazoles
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | 3100-3400 |
| C-H stretch (aromatic) | 3000-3100 |
| C=N stretch | 1580-1650 |
| C=C stretch (aromatic) | 1450-1600 |
| C-N stretch | 1250-1350 |
| C-Cl stretch | 600-800 |
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.
Fragmentation Pattern: The fragmentation of the molecular ion can provide clues about the structure. Common fragmentation pathways for phenyl-substituted triazoles may involve the loss of small molecules like N₂, HCN, or the cleavage of the phenyl group. The fragmentation pattern can sometimes help to distinguish between different isomers.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ (for ³⁵Cl) | 193.04 |
| [M+H]⁺ (for ³⁵Cl) | 194.05 |
| [M]⁺ (for ³⁷Cl) | 195.04 |
| [M+H]⁺ (for ³⁷Cl) | 196.05 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. For this compound, the primary chromophores are the 1,2,4-triazole ring and the phenyl ring, which together form a conjugated system.
Studies on analogous compounds support this. For instance, various 3,5-diphenyl-4H-1,2,4-triazole derivatives exhibit significant absorption maxima (λmax) in the range of 258–267 nm. researchgate.net This absorption is primarily attributed to π → π* transitions within the extended conjugated system formed by the two phenyl rings and the triazole heterocycle. Similarly, other highly conjugated 4H-1,2,4-triazoles, such as those with biphenyl (B1667301) or naphthalenyl substituents, show strong absorptions at even longer wavelengths, like 297 nm and 351 nm, respectively. nih.gov
The electronic transitions in these systems are typically π → π* and n → π. The π → π transitions, which are usually of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the phenyl and triazole rings. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital, are also possible but are generally much weaker. For this compound, the main absorption band would be expected in the mid-UV region, likely between 250 and 280 nm, dominated by the π → π* transition of the phenyl-triazole conjugated system.
Table 1: UV-Vis Absorption Data for Representative 1,2,4-Triazole Derivatives
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| 3,5-Diphenyl-4-(2,4-dichlorobenzylamino)-4H-1,2,4-triazole | Not Specified | 259 | 15,300 | researchgate.net |
| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | CH₂Cl₂ | 297.0 | 36,400 | nih.gov |
| 4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | CH₂Cl₂ | 351.0 | 59,500 | nih.gov |
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which define the molecule's conformation. Furthermore, it reveals how molecules are packed in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonds, halogen bonds, and π–π stacking.
Direct experimental X-ray crystal structure data for this compound is not available in the cited literature. However, crystallographic studies on closely related phenyl-1,2,4-triazole derivatives provide a clear picture of the expected structural features.
A key conformational aspect is the dihedral angle between the plane of the triazole ring and the plane of the C5-attached phenyl ring. In related structures, this angle varies, indicating that rotation around the C-C single bond is possible. For example, in the crystal structure of 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, the molecule exhibits a specific, stable conformation in the solid state. researchgate.net The planarity of the triazole ring itself is a common feature, as observed in iridium(III) complexes containing 1,2,4-triazolylidene ligands. acs.org
In the solid state, the packing of this compound molecules would be governed by intermolecular forces. The N-H group of the 4H-triazole is a hydrogen bond donor, while the nitrogen atoms of the ring are potential acceptors, leading to the formation of strong N-H···N hydrogen bond networks. These interactions are fundamental in organizing molecules into chains, sheets, or more complex three-dimensional architectures. mdpi.com Additionally, the chlorine atom can participate in halogen bonding (C-Cl···N), and the phenyl rings can engage in π–π stacking interactions, further stabilizing the crystal lattice. Hirshfeld surface analysis, often coupled with X-ray diffraction studies, is used to visualize and quantify these intermolecular contacts. researchgate.net
Table 2: Example Crystallographic Data for a Related 1,2,4-Triazol-3-one Derivative
| Parameter | 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one researchgate.net |
| Chemical Formula | C₁₁H₉N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.8975(2) |
| b (Å) | 11.6546(4) |
| c (Å) | 11.0648(3) |
| β (°) | 105.212(2) |
| Volume (ų) | 982.74(5) |
| Z (molecules/cell) | 4 |
This data illustrates the type of precise structural information obtained from a single-crystal X-ray diffraction experiment, which would be expected for this compound should suitable crystals be grown and analyzed.
Reactivity Profiles and Transformation Pathways of 3 Chloro 5 Phenyl 4h 1,2,4 Triazole
Electrophilic and Nucleophilic Reactions at the Triazole Ring and its Substituents
The 1,2,4-triazole (B32235) ring system possesses a unique electronic structure that dictates its reactivity. The carbon atoms of the ring are electron-deficient due to their proximity to electronegative nitrogen atoms, making them susceptible to nucleophilic attack under certain conditions. chemicalbook.com Conversely, the nitrogen atoms are nucleophilic and are the primary sites for electrophilic attack. chemicalbook.com
Nucleophilic Substitution at the C3-Position: The chlorine atom at the C3 position is a competent leaving group and can be displaced by various nucleophiles. This substitution is a key method for introducing new functional groups onto the triazole core. Reactions with sulfur, oxygen, and nitrogen nucleophiles have been reported, typically proceeding under basic conditions to generate the active nucleophile. For instance, reaction with thiols leads to the formation of 3-thioether-5-phenyl-4H-1,2,4-triazoles, while amines yield the corresponding 3-amino derivatives.
Electrophilic Attack at Ring Nitrogens (N-Alkylation/N-Arylation): The unsubstituted 1,2,4-triazole exists as a mixture of 1H and 4H tautomers. chemicalbook.com The nitrogen atoms of the triazole ring are nucleophilic and readily react with electrophiles, such as alkyl halides. chemicalbook.com This N-alkylation is a common transformation, but it often raises issues of regioselectivity, as substitution can occur at the N1, N2, or N4 positions. Studies on related S-substituted 1,2,4-triazoles have shown that alkylation with dihaloalkanes can lead to a mixture of N1 and N2 substituted isomers, with the N2-alkylated products often being favored. nih.gov The regiochemical outcome is influenced by factors such as the nature of the electrophile, the base employed, and steric hindrance from substituents on the triazole ring. nih.govmdpi.com For example, regioselective alkylation at N1 is often achieved using sodium ethoxide in ethanol (B145695), whereas using aqueous sodium hydroxide (B78521) can yield a mixture of 1-methyl and 4-methyl isomers. chemicalbook.com
Table 1: Examples of Nucleophilic and Electrophilic Reactions
| Reactant | Reagent/Conditions | Product Type | Notes | Reference |
|---|---|---|---|---|
| 3-Chloro-5-phenyl-4H-1,2,4-triazole | R-SH, Base (e.g., K₂CO₃), DMF | 3-Alkylthio-5-phenyl-4H-1,2,4-triazole | Nucleophilic substitution of the chloro group. | researchgate.net |
| This compound | R-NH₂, Heat | 3-Amino-5-phenyl-4H-1,2,4-triazole | Displacement of the chloro group by an amine. | organic-chemistry.org |
| This compound | R-X (Alkyl halide), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF) | Mixture of N1, N2, and N4-alkylated isomers | Regioselectivity is a key consideration. | chemicalbook.comnih.gov |
| This compound | Benzyl (B1604629) bromide, Na₂CO₃, DMF | Preferential formation of the 2-benzyl isomer | Demonstrates regioselective N-alkylation. | mdpi.com |
Cross-Coupling Reactions for Further Functionalization of Phenyl and Chlorinated Moieties
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to functionalize both the C-Cl bond of the triazole and the phenyl ring (after appropriate pre-functionalization, such as halogenation).
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron reagent with a halide. libretexts.org The chloro group at the C3 position of this compound can participate in Suzuki-Miyaura coupling with various aryl or vinyl boronic acids. organic-chemistry.orgresearchgate.net This allows for the introduction of new aryl or vinyl substituents at this position, significantly expanding the structural diversity of the triazole derivatives. The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand and requires a base. organic-chemistry.orgyoutube.com The efficiency and yield of the coupling can be influenced by the choice of catalyst, ligand, base, and solvent. researchgate.net
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper(I) complexes. organic-chemistry.org This provides a direct route to synthesize 3-alkynyl-5-phenyl-1,2,4-triazoles from the 3-chloro precursor. These alkynyl-substituted triazoles are valuable intermediates for further transformations, including cyclization reactions and the synthesis of more complex heterocyclic systems. nih.govnih.gov
Heck Coupling: While less common for C-Cl bonds compared to C-Br or C-I, the Heck reaction can, under optimized conditions, couple the this compound with alkenes to form 3-vinyl-substituted triazoles. This reaction also relies on a palladium catalyst and a base.
Table 2: Cross-Coupling Reactions for Functionalization
| Coupling Reaction | Coupling Partner | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂, Ligand (e.g., PPh₃, ClickPhos), Base (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., Dioxane, Toluene) | 3-Aryl-5-phenyl-4H-1,2,4-triazole | organic-chemistry.orgresearchgate.netresearchgate.net |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N, TMP), Solvent (e.g., THF, DMSO) | 3-Alkynyl-5-phenyl-4H-1,2,4-triazole | organic-chemistry.orgnih.gov |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Ligand, Base (e.g., Et₃N), Solvent (e.g., DMF) | 3-Vinyl-5-phenyl-4H-1,2,4-triazole | nih.govresearchgate.net |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 3-Amino-5-phenyl-4H-1,2,4-triazole | organic-chemistry.org |
Studies on Reaction Mechanisms and Kinetics of this compound Transformations
The mechanisms of the aforementioned reactions are generally well-understood, although specific kinetic data for this compound are not extensively published.
Nucleophilic Aromatic Substitution (S_NAr): The displacement of the chloride by a nucleophile is believed to proceed via a bimolecular nucleophilic aromatic substitution (S_NAr) mechanism. This involves the addition of the nucleophile to the electron-deficient C3 carbon to form a negatively charged intermediate, known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the triazole ring. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring. The rate of this reaction is dependent on the nucleophilicity of the attacking species and the stability of the intermediate complex.
Palladium-Catalyzed Cross-Coupling: The catalytic cycles of Suzuki-Miyaura, Sonogashira, and Heck reactions share common fundamental steps. nih.govyoutube.com
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the triazole, forming a Pd(II) intermediate. This is often the rate-determining step, and its kinetics are influenced by the electron density at the carbon atom and the strength of the C-Cl bond.
Transmetalation (for Suzuki and Sonogashira): In the Suzuki reaction, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. libretexts.org In the Sonogashira reaction, a copper acetylide, formed in situ, undergoes transmetalation with the Pd(II) complex. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
Reaction kinetics can be influenced by several factors, including the electron-donating or -withdrawing nature of substituents on both coupling partners. For instance, electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step in Suzuki-Miyaura couplings. researchgate.net
Regioselectivity and Stereoselectivity Aspects in Syntheses and Derivatizations
Regioselectivity in N-Functionalization: As previously mentioned, the functionalization of the NH proton of the 4H-1,2,4-triazole ring with electrophiles is a significant challenge in terms of regioselectivity. The triazole anion formed upon deprotonation has three nucleophilic nitrogen centers (N1, N2, and N4). The distribution of the resulting N-substituted regioisomers is highly dependent on the reaction conditions.
Steric Effects: Large or bulky electrophiles tend to favor attack at the less sterically hindered nitrogen atom. Studies on related systems have shown that N2 alkylation can be preferred due to steric hindrance at N1 from the C5-substituent. nih.gov
Electronic Effects: The electronic properties of the substituents on the triazole ring can influence the relative nucleophilicity of the nitrogen atoms.
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly alter the N1/N2/N4 product ratio. For example, specific conditions have been developed for the regiospecific formation of 2-aryltriazoles via Chan-Lam coupling with boronic acids or S_NAr reactions with activated aryl halides. mdpi.com
Regioselectivity in Cross-Coupling: In the case of the title compound, regioselectivity in cross-coupling is straightforward as there is only one chloro substituent. However, if the phenyl ring were to be di-halogenated, the relative reactivity of the different C-X bonds would determine the site of the initial coupling, often favoring the more reactive halide (I > Br > Cl).
Stereoselectivity: For the majority of reactions involving this compound, such as nucleophilic substitution or cross-coupling on the triazole ring, no new stereocenters are formed, and thus stereoselectivity is not a consideration. Stereoselectivity would become a factor if chiral reagents or catalysts were used to introduce stereocenters in the substituents being added to the core structure.
Table 3: Summary of Regioselectivity in N-Alkylation of the 1,2,4-Triazole Ring
| Electrophile | Conditions | Major Regioisomer(s) | Influencing Factors | Reference |
|---|---|---|---|---|
| Methyl sulfate | aq. NaOH | Mixture of N1- and N4-methyl | Aqueous basic conditions. | chemicalbook.com |
| Ethyl chloroacetate | NaOEt, EtOH | N1-substituted product | Alkoxide base in alcohol. | chemicalbook.com |
| Dibromomethane | K₂CO₃, Acetone | N1-CH₂-N2 > N1-CH₂-N1 > N2-CH₂-N2 | Steric effects and reagent stoichiometry. | nih.gov |
| Aryl halides (activated) | Base, Heat | N2-aryl product (regiospecific) | S_NAr mechanism favoring N2 attack. | mdpi.com |
| Arylboronic acids | Cu(OAc)₂, Pyridine (Chan-Lam Coupling) | N2-aryl product (regiospecific) | Mechanism of the Chan-Lam reaction. | mdpi.com |
Advanced Research Trajectories and Applications of 3 Chloro 5 Phenyl 4h 1,2,4 Triazole Scaffolds
Design and Synthesis of Novel Medicinal Agents Utilizing the 1,2,4-Triazole (B32235) Scaffold
The 1,2,4-triazole nucleus is a fundamental component in numerous clinically approved drugs. nih.gov Its isosteric relationship with amides and esters, combined with its favorable physicochemical properties, makes it a prime candidate for the development of new therapeutic agents.
The compound 3-chloro-5-phenyl-4H-1,2,4-triazole is an exemplary starting point for rational drug design. The chlorine atom at the C3 position is a key reactive handle, allowing for nucleophilic substitution reactions to introduce a wide array of functional groups and build molecular complexity. The phenyl ring at the C5 position provides a site for modification, where introducing various substituents can fine-tune the molecule's steric and electronic properties to optimize interactions with specific biological targets.
Rational drug design efforts frequently employ computational methods, such as molecular docking, to predict how derivatives of the triazole scaffold will bind to the active sites of target proteins. nih.govnih.gov For instance, virtual screening has been used to identify 3,4,5-trisubstituted 4H-1,2,4-triazoles as inhibitors of the annexin (B1180172) A2–S100A10 protein interaction, a target with therapeutic potential in cancer. nih.gov The core scaffold's ability to position its substituents in hydrophobic pockets or engage in specific polar interactions within a protein's binding groove is a key focus of these design strategies. nih.gov This structured approach allows chemists to move beyond random screening and design molecules with a higher probability of desired biological activity.
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of the this compound scaffold, SAR studies have elucidated the importance of specific structural features for biological activity.
Modifications often focus on three primary locations:
The Phenyl Ring (C5): The nature and position of substituents on the phenyl ring significantly impact efficacy. For example, in a series of N-substituted-phenyl-1,2,3-triazoles evaluated for anti-tuberculosis activity, the position of substituents on the aromatic ring and the planarity between the triazole and phenyl rings were critical for inhibitory action. nih.gov In another study on triazole derivatives as inhibitors of the annexin A2–S100A10 interaction, a hydrophobic isopropyl substitution at the para-position of the phenyl ring yielded a nearly 10-fold increase in potency compared to the initial hit compound. nih.gov
The Triazole Ring Nitrogen (N4): Substitution at the N4 position also plays a governing role. Studies have shown that the length of an alkyl chain at this position can influence activity, with longer chains sometimes leading to a decrease in potency. nih.gov In one series, a 4-methoxyphenyl (B3050149) group at N4 appeared optimal for compounds that also contained a hydrophobic, electron-withdrawing group on the C5 phenyl ring. nih.gov
The Chloro Group (C3): The chlorine atom can be replaced with other moieties, such as a thiol group, to create new classes of derivatives. researchgate.net Thiol-substituted triazoles can then be further alkylated to introduce diverse side chains, leading to compounds with potent antimicrobial or enzyme inhibitory effects. mdpi.com
The following table presents SAR data for various 1,2,4-triazole derivatives, illustrating how structural modifications influence their biological activity.
| Compound Series | Modification from Core Structure | Target | Activity Measurement | Result | Citation |
| Triazole-Thioacetamides | Varied substitutions on the N4-phenylacetamide group | Annexin A2-S100A10 | IC₅₀ | An isopropyl group at the para-position of the phenyl ring improved potency nearly 10-fold. | nih.gov |
| N-phenyl-1,2,3-triazoles | Varied substitutions on the N-phenyl ring | Mycobacterium tuberculosis | MIC | A compound with a hydrogen bond acceptor subunit (3a) showed the best inhibition (MIC = 2.5 µg/mL). | nih.gov |
| Bis-1,2,4-triazoles | Varied benzyl (B1604629) groups | B. proteus | MIC | A 3,4-dichlorobenzyl group was more potent (MIC = 0.5 µg/mL) than monohalobenzyl groups. | nih.gov |
| Thiazolyl-triazole-thiones | Varied substitutions on the N4-phenyl ring | Anticonvulsant Activity | MES/scPTZ tests | Compounds with these clubbed moieties showed significant anticonvulsant activity. | researchgate.net |
Derivatives of the 1,2,4-triazole scaffold are widely investigated as potent and selective enzyme inhibitors, a property that underpins many of their therapeutic applications. researchgate.netisp.edu.pk The rigid triazole ring acts as an effective anchor to position key interacting groups within an enzyme's active site.
Cholinesterase Inhibition: Triazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. nih.govnih.gov One study reported on ethanamide derivatives of 1,2,4-triazole, where compounds bearing methyl-phenyl substitutions were identified as potent dual inhibitors of both AChE and BChE. nih.gov
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is relevant in cosmetics and for treating skin hyperpigmentation disorders. nih.gov Hybrid molecules of 1,2,4-triazole and (thio)semicarbazide have demonstrated exceptionally potent tyrosinase inhibitory activity, with some derivatives showing IC₅₀ values in the nanomolar range, far exceeding the potency of the standard inhibitor, kojic acid. nih.gov
Aromatase Inhibition: Aromatase is a critical enzyme in estrogen synthesis and a validated target for the treatment of hormone-dependent breast cancer. Novel bis-triazolopyridopyrimidines have been designed based on the known pharmacological benefits of the 1,2,4-triazole structure, showing potential as effective aromatase inhibitors. researchgate.net
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an immunoregulatory enzyme that is a target in cancer immunotherapy. Rationally designed 1,2,3-triazole derivatives have shown nanomolar-level IDO1 inhibitory activities in both enzymatic and cellular assays, highlighting the scaffold's utility in developing specific enzyme inhibitors. nih.gov
The table below summarizes the enzyme inhibitory activity of selected 1,2,4-triazole derivatives.
| Derivative Class | Enzyme Target | Lead Compound IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Citation |
| Triazole-ethanamides (12d) | α-Glucosidase | 0.017 | Acarbose | 38.25 | nih.gov |
| Triazole-(thio)semicarbazides (6h) | Tyrosinase | 0.00162 | Kojic Acid | 14.09 | nih.gov |
| Triazole-thiols (2.1) | Acetylcholinesterase (AChE) | 16.96 | Galantamine | 0.52 | nih.gov |
| Triazole-thiols (2.1) | Butyrylcholinesterase (BChE) | 6.75 | Galantamine | 8.51 | nih.gov |
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, better selectivity, or a dual mode of action. The this compound scaffold is an excellent component for this approach. Its defined structure and straightforward chemistry allow it to be combined with other biologically active fragments. nih.gov
Examples of this strategy include:
Indolyl-Triazole Hybrids: New hybrids incorporating indole (B1671886) and 1,2,4-triazole moieties have been synthesized and tested as dual inhibitors of EGFR and PARP-1 for anticancer applications. acs.org
Triazole-Thiazole Hybrids: Scaffolds that fuse or link triazole and thiazole (B1198619) rings have been designed to combine the known anticonvulsant properties of both heterocycles into a single molecule. researchgate.net
Triazole-Piperine Hybrids: The 1,2,4-triazole core has been hybridized with piperine, a natural product, and a nitroimidazole moiety to create novel agents targeting the protozoan Trypanosoma cruzi, the causative agent of Chagas disease. proceedings.science
Triazole-Pyrimidine Hybrids: Molecular hybrids of 1,2,4-triazole and pyrimidine-2-thiole have also been synthesized as potential multifunctional agents. researchgate.net
This approach leverages the established biological profiles of known pharmacophores to create novel chemical entities with improved therapeutic characteristics.
Applications in Agrochemical Research and Development
The biological activity that makes 1,2,4-triazoles valuable in medicine also translates to applications in agriculture. Triazole-based compounds are among the most important classes of fungicides used globally, and the scaffold is also explored for developing herbicides and other crop protection agents.
The this compound structure is a valuable building block for the synthesis of new agrochemicals. The same synthetic versatility that benefits medicinal chemistry allows for the creation of diverse molecular libraries for agrochemical screening. The known antifungal properties of the triazole ring make it a logical starting point for developing new fungicides to combat plant pathogens. ontosight.ainih.gov By modifying the substituents on the phenyl ring and replacing the chlorine atom with various thioether or amine linkages, chemists can optimize properties such as potency, spectrum of activity, and plant uptake and translocation, all of which are critical for an effective agrochemical product. researchgate.net The piperazine (B1678402) motif, which is often combined with triazoles in pharmaceuticals, is also a common structural component in agrochemicals, suggesting that hybrid molecules derived from the this compound scaffold could yield promising new crop protection agents. mdpi.com
Contributions to Material Science and Supramolecular Chemistry
The unique structural and electronic properties of the 1,2,4-triazole ring, combined with the influence of its phenyl and chloro substituents, make this compound a valuable building block in material science. Its ability to form stable complexes and predictable, ordered structures through non-covalent interactions is key to its utility.
Development of Coordination Polymers and Metal-Organic Frameworks (MOFs) using Triazole Linkers
The 1,2,4-triazole ring is an excellent ligand for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its nitrogen atoms can act as bridging linkers between metal centers, facilitating the formation of one-, two-, or three-dimensional networks. While research on the specific use of this compound as a primary linker is emerging, the principles are well-established from studies of related triazole derivatives.
The nitrogen atoms at positions 1 and 2 of the triazole ring are commonly involved in creating robust N1,N2-bridged frameworks. These structures are noted for their potential in applications like gas storage, catalysis, and molecular electronics. The phenyl group at the C5 position of the scaffold can introduce π-π stacking interactions, which help to stabilize the resulting supramolecular architecture and can influence the framework's porosity and electronic properties. The chloro group at the C3 position offers a site for further functionalization and can modify the electronic nature of the triazole ring, impacting its coordination behavior with metal ions.
Theoretical and Computational Chemistry Approaches in this compound Research
Computational chemistry provides indispensable tools for understanding the behavior of this compound derivatives at a molecular level, guiding the design of new materials and therapeutic agents.
Density Functional Theory (DFT) Studies on Molecular Structure, Electronic Properties, and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the fundamental properties of molecules. For derivatives of the this compound scaffold, DFT studies provide critical insights into their geometry, stability, and electronic character. These calculations can predict optimized molecular structures, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography.
A key aspect of DFT analysis is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally corresponds to higher reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.
Table 1: Representative DFT-Calculated Parameters for a Phenyl-1,2,4-triazole Derivative (Note: Data is illustrative of typical findings for this class of compounds)
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. For 1,2,4-triazole derivatives, 2D and 3D-QSAR models are developed to guide the synthesis of new compounds with enhanced efficacy, such as improved antifungal or anticancer properties. nih.govphyschemres.org
The process involves generating a dataset of compounds with known activities and calculating a wide range of molecular descriptors (e.g., topological, electronic, steric). physchemres.org Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to build a mathematical model. physchemres.org The predictive power of these models is assessed using cross-validation techniques (like leave-one-out) and by using an external test set of compounds not included in the model's creation. nih.gov These models help identify which molecular features are critical for activity, allowing for the rational design of more potent derivatives. nih.gov
Table 2: Example of a 2D-QSAR Model for Anticancer Activity of 1,2,4-Triazole Derivatives (Based on findings from studies on pancreatic cancer cell lines)
| Parameter | Value | Description |
|---|---|---|
| N (compounds) | 23 | Number of compounds in the dataset |
| R² (Correlation Coefficient) | 0.85 | Goodness of fit of the model |
| Q² (Cross-validation Coefficient) | 0.90 | Predictive ability of the model (for MNLR model) physchemres.org |
| Descriptors | E, LogP, MR | Energy, Lipophilicity, and Molar Refractivity |
Molecular Docking and Dynamics Simulations to Predict Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or protein. nih.gov This technique is widely used to study 1,2,4-triazole derivatives and understand their mechanism of action at a molecular level. nih.govnih.gov For instance, docking studies have been employed to investigate how these compounds inhibit enzymes like thymidine (B127349) phosphorylase, which is involved in tumor growth. nih.gov
These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the triazole derivative and the amino acid residues in the active site of the target protein. mdpi.com The results, often expressed as a binding energy or docking score, help to explain the structure-activity relationships observed in experimental assays. nih.gov By visualizing these interactions, researchers can rationally modify the scaffold to improve binding affinity and selectivity, leading to the development of more effective therapeutic agents. rsc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-chloro-5-phenyl-4H-1,2,4-triazole, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : React 5-hydroxy-2-chloromethyl-4H-pyran-4-one with 3-mercapto-4-amino-1,2,4-triazole derivatives under controlled pH and temperature (e.g., 70–80°C in PEG-400 with Bleaching Earth Clay as a catalyst) .
- Microwave-assisted synthesis : Reduces reaction time and improves yield by using microwave irradiation for 3- and 4-substituted triazole derivatives .
- Characterization : Confirm purity via TLC, followed by recrystallization in aqueous acetic acid .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- X-ray crystallography : Determines molecular geometry and hydrogen bonding patterns (e.g., bond angles and torsion angles reported in Acta Crystallographica) .
- IR and NMR : Identify functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹ in IR; aromatic protons at δ 7.2–7.8 ppm in ¹H NMR) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Hazard mitigation : Use PPE (gloves, goggles), avoid inhalation/ingestion, and ensure proper ventilation due to reproductive toxicity (H361) and aquatic toxicity (H411) risks .
- Waste disposal : Collect spills in sealed containers and avoid environmental release .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for 1,2,4-triazole derivatives?
- Methodology :
- Dose-response validation : Repeat assays (e.g., mushroom tyrosinase inhibition) with standardized IC₅₀ protocols to confirm activity trends .
- Control experiments : Use known inhibitors (e.g., kojic acid) to benchmark results and identify assay-specific artifacts .
- Statistical analysis : Apply tools like principal component analysis (PCA) to distinguish biological variability from experimental noise .
Q. What computational strategies predict the reactivity and binding affinity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., tyrosinase active sites) using software like AutoDock Vina .
Q. How can synthetic routes be optimized to minimize byproducts and improve yield?
- Methodology :
- Catalyst screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) to enhance regioselectivity in nucleophilic substitutions .
- Solvent optimization : Compare polar aprotic solvents (e.g., DMF) with PEG-400 for reaction efficiency .
- Real-time monitoring : Use HPLC or in-situ FTIR to track intermediate formation .
Q. What structural modifications enhance the compound’s tyrosinase inhibitory activity?
- Methodology :
- SAR studies : Introduce substituents (e.g., 4-chlorophenyl or methoxy groups) to the triazole core and measure activity shifts .
- Bioisosteric replacement : Replace the chlorine atom with bioisosteres (e.g., fluorine) to assess lipophilicity effects .
Data Analysis and Validation
Q. How should researchers validate chromatographic purity of this compound?
- Methodology :
- HPLC parameters : Use a C18 column, mobile phase (e.g., acetonitrile:water 70:30), and UV detection at 254 nm .
- System suitability : Ensure ≥1500 theoretical plates and ≤2% RSD for peak area reproducibility .
Q. What statistical methods address variability in crystallographic data?
- Methodology :
- Error analysis : Apply least-squares refinement (e.g., SHELXL) to minimize R-factor discrepancies .
- Cross-validation : Compare XRD results with computational models (e.g., Mercury CSD) to confirm bond lengths/angles .
Tables for Key Data
| Synthetic Method | Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic substitution | PEG-400, 70–80°C, Bleaching Earth Clay | 75–85% | |
| Microwave-assisted synthesis | 150 W, 15 min, solvent-free | 88% |
| Biological Activity | Assay | IC₅₀ | Reference |
|---|---|---|---|
| Tyrosinase inhibition | Mushroom tyrosinase, L-DOPA substrate | 12.5 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
